ED-p-Ditc-xac
Description
Structure
2D Structure
Properties
CAS No. |
119305-44-1 |
|---|---|
Molecular Formula |
C31H42N10O4S2 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate |
InChI |
InChI=1S/C31H40N10O6S2/c1-3-17-40-27-25(28(43)41(18-4-2)31(40)46)37-26(38-27)20-5-11-23(12-6-20)47-19-24(42)33-15-16-34-29(44)49-39-22-9-7-21(8-10-22)36-30(45)48-35-14-13-32/h5-12,35,39H,3-4,13-19,32H2,1-2H3,(H,33,42)(H,34,44)(H,36,45)(H,37,38) |
InChI Key |
IPGNMUZJHQQUHW-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC=C(C=C4)NC(=O)SNCCN |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC=C(C=C4)NC(=O)SNCCN |
Synonyms |
1,3-dipropyl-8-(2-aminoethylaminothiocarbonyl-(4-aminophenyl)(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methoxy(phenyl)))))xanthine ED-p-DITC-XAC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ed P Ditc Xac
Precursor Synthesis: Para-Diisothiocyanatoxanthine Amine Congener (p-DITC-XAC)
The immediate precursor to ED-p-DITC-XAC is p-DITC-XAC, a reactive molecule designed as an affinity ligand. Its synthesis is achieved through two primary stages: the preparation of phenylene diisothiocyanate and its subsequent coupling with a xanthine (B1682287) derivative.
Phenylene diisothiocyanate is a key reagent that exists in isomeric forms, primarily the para (1,4-) and meta (1,3-) isomers. The synthesis of these isomers typically involves the reaction of the corresponding phenylenediamine with thiophosgene.
For the synthesis of 1,4-phenylenediisothiocyanate (p-DITC), 1,4-phenylenediamine is reacted with thiophosgene. nbinno.com This reaction is generally carried out in an organic solvent like chloroform (B151607) or dichloromethane (B109758) at low temperatures and under an inert atmosphere to yield the desired diisothiocyanate. nbinno.com The resulting p-DITC is a yellowish crystalline solid. nbinno.com A similar procedure is used for its meta-isomer, 1,3-phenylenediisothiocyanate (m-DITC), starting from 1,3-phenylenediamine. ontosight.ai This isomer presents as a white to light yellow solid. ontosight.ai These diisothiocyanate compounds are highly reactive due to the two isothiocyanate (-N=C=S) groups, making them valuable as cross-linking agents and building blocks for more complex molecules. nbinno.comontosight.ai
The synthesis of p-DITC-XAC involves the covalent coupling of p-DITC with Xanthine Amine Congener (XAC), a functionalized derivative of 1,3-dipropyl-8-phenylxanthine. nih.govresearchgate.net XAC is designed with a terminal amino group, which serves as a point of attachment for other molecules without significantly compromising its high affinity for the A1 adenosine (B11128) receptor (A1AR). researchgate.netacs.org
The coupling reaction is typically performed by dissolving p-DITC in a solvent such as dimethylformamide (DMF) and then adding XAC incrementally while stirring. This process results in the formation of p-DITC-XAC, where one of the isothiocyanate groups of p-DITC has reacted with the primary amine of XAC to form a thiourea (B124793) linkage. The resulting compound, p-DITC-XAC, is an irreversible antagonist for the A1AR, with a reactive isothiocyanate group remaining. nih.govnih.gov A similar procedure using m-DITC yields the m-DITC-XAC isomer. nih.gov The synthesis of p-DITC-XAC has been reported with a yield of 56%. nih.gov
Table 1: Research Findings on DITC-XAC Isomers
| Compound | IC50 Value (A1AR) | Receptor Inactivation | Key Characteristic |
|---|---|---|---|
| p-DITC-XAC | 51.8 ± 2.1 nM nih.gov | ~70% at 500 nM nih.gov | Irreversible affinity ligand for A1AR. nih.gov |
| m-DITC-XAC | 26.6 ± 0.5 nM nih.gov | >90% at 500 nM nih.gov | Higher affinity and incorporation efficiency than p-DITC-XAC. nih.gov |
| This compound | 37.1 ± 5.5 nM nih.gov | None (non-reactive) | Isothiocyanate group inactivated by ethylenediamine (B42938). nih.gov |
Synthesis of this compound via Ethylenediamine Adduct Formation
This compound is a non-reactive derivative of p-DITC-XAC. It is synthesized to serve as a control compound in research, demonstrating the effects of the reactive isothiocyanate group by its absence. The synthesis is a straightforward adduct formation.
To produce this compound, its precursor, p-DITC-XAC, is dissolved in a minimal amount of dimethylformamide and treated with an excess of ethylenediamine. nih.gov The reaction mixture is heated gently, and the solvent is evaporated. nih.gov The addition of ether causes the product to precipitate as a solid, which can then be recrystallized. nih.gov This process inactivates the remaining electrophilic isothiocyanate group on p-DITC-XAC by converting it into a stable thiourea derivative. nih.gov The synthesis has been reported to yield this compound as a solid with a melting point of 148°C and a yield of 75%. nih.gov
Radiochemical Synthesis of Labeled this compound Analogs for Research Probes
To study receptor binding and localization, radiolabeled versions of these compounds are essential. The synthesis of tritiated DITC-XAC analogs provides high-sensitivity probes for biochemical assays. nih.govnih.gov
The radiochemical synthesis is achieved by using a tritiated version of the Xanthine Amine Congener, [³H]XAC. nih.govnih.gov In a scaled-down procedure, a solution of [³H]XAC is reacted with a large excess of either p-DITC or m-DITC in a solvent mixture like ethanol/DMSO. nih.gov This reaction directly produces the radiolabeled irreversible ligands, [³H]p-DITC-XAC and [³H]m-DITC-XAC. nih.govnih.gov These probes have been instrumental in specifically labeling the A1 adenosine receptor protein, which was identified as having a molecular weight of 38,000 Daltons through SDS gel electrophoresis. nih.gov The high efficiency of this covalent labeling makes these radiolabeled compounds exceptionally useful for studying receptor turnover and structure. nih.gov
Advanced Derivatization Strategies for Functional Chemical Probes
The strategic design of p-DITC-XAC allows for its use in advanced derivatization to create functional chemical probes for studying G protein-coupled receptors like the A1AR. nih.govacs.org The key feature is the reactive isothiocyanate group, which can form a covalent bond with nucleophilic residues (such as amine or sulfhydryl groups) on the receptor protein. nih.gov
This ability to irreversibly bind makes p-DITC-XAC a powerful tool for "ligand-directed labeling." acs.org By covalently attaching to the receptor, it can be used to:
Identify Ligand Binding Sites: Molecular docking simulations predict that the xanthine core of p-DITC-XAC embeds within the A1AR binding pocket, while the isothiocyanate-phenyl group extends toward the extracellular surface, placing the reactive group near potential nucleophilic amino acid residues like K168. acs.org
Study Receptor Structure and Function: Once covalently bound, the receptor is permanently "tagged," allowing researchers to investigate its structure, trafficking, and turnover without the ligand dissociating. nih.gov
Develop Novel Probes: The functionalized congener approach, exemplified by XAC, allows for the attachment of various reporter groups, such as fluorescent dyes or biotin, to the terminal amine, creating a wide range of probes for different experimental needs. acs.orgnih.gov
This strategy of incorporating a reactive electrophile onto a high-affinity receptor ligand provides a versatile platform for creating sophisticated tools to explore the complex biology of GPCRs.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | Not available |
| para-Diisothiocyanatoxanthine Amine Congener (p-DITC-XAC) | Not available |
| 1,4-Phenylene diisothiocyanate (p-DITC) | 19958 fishersci.ca |
| 1,3-Phenylene diisothiocyanate (m-DITC) | 18404 scitoys.com |
| Xanthine Amine Congener (XAC) | 5697 nih.gov |
| Ethylenediamine | 3301 |
| Thiophosgene | 6916 |
| 1,4-Phenylenediamine | 7789 |
| 1,3-Phenylenediamine | 11269 |
Advanced Spectroscopic Characterization and Analytical Methodologies for Ed P Ditc Xac
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of ED-p-DITC-XAC. While detailed spectral data for this compound is not extensively published, its structure is confirmed by comparing its NMR spectrum to that of its precursor, p-DITC-XAC.
The ¹H NMR spectrum of p-DITC-XAC provides a baseline for understanding the structural components. Key resonances for p-DITC-XAC, recorded in DMSO-d₆, confirm the presence of the xanthine (B1682287) core, the propyl chains, and the substituted aromatic rings.
Table 1: ¹H NMR Spectral Data of p-DITC-XAC
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.79 | s (broad) | 1H | NH (thiourea) |
| 8.31 | t | 1H | NH (amide) |
| 8.07 | d | 2H | 8-Aryl (C-2, C-6) |
| 7.95 | s (broad) | 1H | NH (thiourea) |
| 7.50 | d | 2H | NH-Aryl (C-3, C-5) |
| 7.33 | d | 2H | NH-Aryl (C-2, C-6) |
| 7.10 | d | 2H | 8-Aryl (C-3, C-5) |
| 4.57 | s | 2H | CH₂O |
| 4.02, 3.87 | t | 4H | N-CH₂ (Propyl) |
| 3.62 | m | 2H | C-2 Ethyl |
| 3.40 | m | 2H | C-1 Ethyl |
| 1.74, 1.58 | m | 4H | CH₂ (Propyl) |
Data sourced from a study on high-affinity acylating antagonists for the A1 adenosine (B11128) receptor.
The synthesis of this compound involves the reaction of the isothiocyanate group of p-DITC-XAC with ethylenediamine (B42938). This conversion is expected to introduce new signals in the NMR spectrum corresponding to the ethylenediamine moiety and cause the disappearance of the characteristic isothiocyanate resonance. The NMR spectrum for the resulting this compound has been confirmed to be consistent with its assigned structure, verifying the successful derivatization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric systems within this compound. The primary chromophores are the xanthine core and the aromatic rings. The UV-Vis spectrum of the precursor, p-DITC-XAC, in methanol (B129727) exhibits distinct absorption maxima.
Table 2: UV-Vis Absorption Maxima of p-DITC-XAC in Methanol
| Wavelength (λmax) | Electronic Transition |
|---|---|
| 248 nm | π → π* |
| 272 nm | n → π* |
These absorption bands are characteristic of the xanthine structure and its extended conjugation with the phenyl rings. Upon conversion to this compound, the core chromophoric structure is largely retained. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of its precursor. The reaction of the isothiocyanate group with ethylenediamine primarily affects a functional group at the periphery of the conjugated system and is not anticipated to cause a significant shift in the main absorption bands. This technique confirms the integrity of the main light-absorbing moieties within the molecule after the chemical modification.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for monitoring the synthesis of this compound and for the purification of its related derivatives.
Thin Layer Chromatography (TLC) serves as a rapid and effective method to monitor the progress of the reaction between p-DITC-XAC and ethylenediamine. The significant difference in polarity between the reactant and the product allows for clear separation on a silica (B1680970) plate. A study has documented the quantitative reactivity using a solvent system of chloroform (B151607)/methanol/acetic acid (85:10:5).
Table 3: TLC Parameters for Monitoring the Synthesis of this compound
| Compound | Rƒ Value |
|---|---|
| p-DITC-XAC | 0.87 |
The disappearance of the spot corresponding to p-DITC-XAC and the appearance of a new, more polar spot for this compound confirms the progression and completion of the reaction.
High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of xanthine-based compounds and their derivatives. While specific HPLC protocols for this compound are not detailed in the available literature, methods used for closely related compounds are applicable. For instance, a radioiodinated derivative, (¹²⁵I)-BH-DITC-XAC, was successfully purified using HPLC. zhanggroup.org Furthermore, reversed-phase HPLC (RP-HPLC) is commonly used for the purification of other ligand-directed probes based on the xanthine scaffold. nih.gov These methods are adept at separating complex mixtures based on polarity, making them suitable for isolating highly pure fractions of this compound or its subsequent derivatives for analytical or biological assays.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound, thereby verifying its stoichiometry. For the isomeric precursor, m-DITC-XAC, elemental analysis was performed to confirm its composition as C₂₉H₃₂N₈O₄S₂·0.5H₂O.
Table 4: Elemental Analysis of m-DITC-XAC
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 55.31 | 55.06 |
| H | 5.28 | 5.50 |
While specific elemental analysis data for this compound is not available in the reviewed literature, this technique would be crucial to confirm its molecular formula following synthesis and recrystallization. The expected elemental composition would be calculated based on its structure, and the experimental values would need to fall within a narrow margin of error to verify its purity and identity.
Electrophoretic Methods for Macromolecular Interaction Analysis
Electrophoretic techniques, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are instrumental in studying the macromolecular interactions of xanthine derivatives with their biological targets, such as the A1 adenosine receptor. In this context, this compound plays a vital role as a negative control.
The reactive precursor, p-DITC-XAC, contains an isothiocyanate group that can form a covalent bond with nucleophilic residues on the receptor, leading to irreversible binding. This covalent labeling allows for the identification of the receptor subunit via SDS-PAGE. To prove that the labeling is specific and dependent on the reactive isothiocyanate group, this compound is used in parallel experiments.
Studies have shown that incubation of membranes with p-DITC-XAC results in the specific labeling of a peptide with a molecular weight of approximately 38,000 Da. fishersci.no In contrast, incubation with this compound, where the reactive group has been capped with ethylenediamine, does not result in a decrease in the number of available receptors after washing. fishersci.no This demonstrates that this compound binds reversibly and does not form a covalent bond, confirming that the irreversible interaction of its precursor is specifically due to the isothiocyanate moiety. This use of this compound is critical for validating the results of affinity labeling experiments.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Specific Peptide Labeling
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique utilized to separate proteins based on their molecular weight. In the context of the chemical compound this compound and its reactive precursor, p-DITC-XAC, SDS-PAGE serves as a critical analytical method to identify and characterize specific peptide labeling. This approach is particularly valuable in confirming the covalent modification of target proteins and determining their apparent molecular weight.
Research into the affinity labeling of the A1 adenosine receptor has employed SDS-PAGE to visualize the specific binding of isothiocyanate derivatives of the antagonist xanthine amine congener (XAC). nih.gov In these studies, the reactive compounds, p-DITC-XAC and m-DITC-XAC, were used to irreversibly bind to the A1 adenosine receptor. nih.gov this compound, a non-reactive derivative where the isothiocyanate group has been inactivated by reaction with ethylenediamine, serves as a crucial control in such experiments to demonstrate the specificity of the covalent labeling. nih.gov
The general principle involves incubating the target protein-containing sample, such as brain membranes, with the radiolabeled reactive compound. nih.gov Following the labeling reaction, the proteins are solubilized and denatured using a buffer containing SDS and a reducing agent, which cleaves disulfide bonds. nih.gov The samples are then loaded onto a polyacrylamide gel and subjected to an electric field, causing the negatively charged protein-SDS complexes to migrate through the gel matrix. nih.gov Smaller proteins move more quickly through the gel, resulting in separation by size. nih.gov
Detailed Research Findings
In a key study investigating high-affinity acylating antagonists for the A1 adenosine receptor, researchers utilized SDS-PAGE to analyze the results of labeling with tritiated p- and m-DITC-XAC. nih.gov The methodology and findings are summarized below:
| Parameter | Description |
| Labeled Peptide | A₁ adenosine receptor |
| Labeling Compound | [³H]p-DITC-XAC and [³H]m-DITC-XAC |
| Control Compound | This compound (unlabeled) |
| Sample Source | Rat brain membranes |
| Gel Composition | 11% polyacrylamide |
| Electrophoresis System | Laemmli method |
| Sample Solubilization | 8% SDS, 25 mM Tris (pH 6.8), 10% glycerol, 0.01% bromophenol blue, 5% β-mercaptoethanol |
| Detection Method | Fluororadiography |
| Observed Molecular Weight | A specifically labeled peptide with a molecular weight (Mr) of 38,000 was identified. |
| Specificity Confirmation | The labeling of the 38,000 Mr peptide was blocked by the presence of an A₁ adenosine receptor-specific agonist and antagonist. The non-reactive derivative, this compound, did not result in covalent labeling. nih.gov |
The results demonstrated that both p- and m-DITC-XAC specifically and covalently label a peptide with a molecular weight of 38,000. nih.gov This specific labeling was competitively inhibited by other known ligands for the A1 adenosine receptor, confirming the identity of the labeled protein. nih.gov The use of a non-reactive analog, created by reacting the isothiocyanate group with ethylenediamine (the same modification present in this compound), showed that the covalent bond formation was essential for the observed labeling, as this analog retained high-affinity binding but did not result in an irreversible modification. nih.gov These findings underscore the utility of SDS-PAGE in conjunction with specific labeling agents to identify and characterize target proteins. nih.gov
Mechanistic Biochemical Interactions of Ed P Ditc Xac
Adenosine (B11128) A1 Receptor (A1AR) Binding Profile
The interaction of ED-p-DITC-XAC with the Adenosine A1 Receptor (A1AR) is characterized by high affinity, despite its engineered non-reactivity. This profile is crucial for its function as a control ligand, as it must mimic the initial binding of its reactive counterpart without forming a permanent bond.
Competitive binding assays are a standard method to determine the affinity of a ligand for a receptor. In these experiments, the ligand of interest (in this case, this compound) is used to compete with a radiolabeled ligand known to bind to the target receptor.
In studies using rat brain membranes, this compound was shown to compete for the same A1AR binding sites as the A1AR-selective radioligand ¹²⁵I-APNEA. fishersci.be These assays revealed that this compound possesses a high affinity for the A1AR, with a reported IC₅₀ value of 37.1 ± 5.5 nM. fishersci.be The IC₅₀ value represents the concentration of the ligand required to displace 50% of the radiolabeled ligand, and a lower value indicates higher binding affinity. This interaction is non-covalent, meaning it does not involve the sharing of electrons to form a permanent chemical bond. fishersci.betocris.com
The binding affinity of this compound is comparable to, and in some conditions slightly higher than, its reactive precursor, p-DITC-XAC. The parent reactive compound, p-DITC-XAC, has a reported IC₅₀ of 51.8 ± 2.1 nM in the same assay system. fishersci.be This demonstrates that the chemical modification to inactivate the reactive group does not significantly compromise the molecule's ability to bind to the receptor. fishersci.be
Table 1: Comparative Affinity of XAC Derivatives for A1AR
| Compound | IC₅₀ (nM) | Binding Type | Key Feature |
|---|---|---|---|
| XAC | 1.8 nih.gov | Non-Covalent | Parent Compound |
| p-DITC-XAC | 51.8 ± 2.1 fishersci.be | Covalent (Irreversible) | Reactive Isothiocyanate Group |
| This compound | 37.1 ± 5.5 fishersci.be | Non-Covalent | Inactivated Isothiocyanate Group |
Role as a Non-Reactive Control Ligand in Receptor Studies
The primary utility of this compound in biochemical research is its role as a non-reactive control ligand. fishersci.be When studying irreversible ligands like p-DITC-XAC, it is essential to prove that the observed effects (such as a persistent reduction in the number of available receptors) are due to covalent bond formation and not simply due to a high-affinity, slowly dissociating non-covalent interaction. fishersci.be
Researchers use this compound to make this distinction. In experiments, membranes treated with the reactive p-DITC-XAC show a significant and lasting decrease in the number of available A1AR binding sites even after extensive washing procedures. fishersci.be In contrast, when membranes are incubated with this compound under the same conditions and subjected to the same washing, there is no decrease in the number of specific binding sites. fishersci.be This result demonstrates that this compound, which binds with similar affinity, can be washed away from the receptor, confirming its non-covalent and reversible binding nature. fishersci.be Its use provides definitive evidence that the irreversible effects of p-DITC-XAC are a direct consequence of its covalent incorporation into the receptor structure. fishersci.be
Elucidation of Interaction Specificity with Adenosine Receptors in Biological Systems
The specificity of this compound for adenosine receptors is inherited from its parent molecule, XAC, a well-characterized A₁-selective antagonist. zhanggroup.org The competitive binding assays confirm that this compound interacts specifically with the A1AR binding site, as it effectively competes with other A₁-selective ligands. fishersci.be The high affinity (IC₅₀ of 37.1 nM) indicates a potent and specific interaction. fishersci.be The fact that its binding can be prevented by other A₁-selective agonists and antagonists further confirms that it targets the same specific site on the A1 adenosine receptor. fishersci.be This specificity is crucial for its role as a control, ensuring that any observed effects are mediated through the intended receptor pathway and not through off-target interactions.
Structure Activity Relationship Sar Studies Pertaining to Ed P Ditc Xac and Its Analogs
Impact of Isothiocyanate Inactivation on Adenosine (B11128) Receptor Affinity and Covalent Binding
The isothiocyanate group (-N=C=S) in p-DITC-XAC is a key functional moiety that enables its irreversible binding to the A1 adenosine receptor (A1AR). nih.govnih.gov Inactivation of this group through reaction with ethylenediamine (B42938) to form ED-p-DITC-XAC eliminates the compound's ability to bind covalently to the receptor. nih.govnih.gov
Crucially, this modification does not significantly alter the ligand's affinity for the A1AR. nih.gov Studies comparing the binding of p-DITC-XAC and this compound to rat brain membranes revealed that the non-reactive derivative, this compound, still demonstrates high affinity. nih.gov For instance, the IC50 value for this compound was found to be 37.1 ± 5.5 nM, which is comparable to that of its reactive counterpart, p-DITC-XAC (IC50 = 51.8 ± 2.1 nM). nih.gov This indicates that the core xanthine (B1682287) amine congener (XAC) structure is the primary determinant of receptor affinity, while the isothiocyanate group is responsible for the covalent interaction. nih.govontosight.ai
Membrane incubation experiments further underscore this point. When membranes were treated with p-DITC-XAC, a significant reduction in the number of A1AR binding sites was observed after washing, confirming covalent modification. nih.gov Conversely, incubation with this compound, where the isothiocyanate is inactivated, resulted in no loss of receptor number, mirroring the results seen with the high-affinity non-covalent antagonist XAC. nih.gov This demonstrates that the inactivation of the isothiocyanate group prevents the irreversible binding without compromising the initial recognition and reversible binding to the receptor. nih.govnih.gov
Table 1: Affinity of DITC-XAC Isomers and this compound for A1 Adenosine Receptors
| Compound | IC50 (nM) | Receptor Inactivation |
|---|---|---|
| p-DITC-XAC | 51.8 ± 2.1 | 70% at 500 nM |
| m-DITC-XAC | 26.6 ± 0.5 | >90% at 500 nM |
| This compound | 37.1 ± 5.5 | None |
This table was created using data from a study on high-affinity acylating antagonists for the A1 adenosine receptor. nih.govnih.gov
Analysis of Substituent Effects on Ligand-Receptor Engagement
The engagement of ligands with the A1AR is significantly influenced by the nature and position of substituents on the xanthine scaffold. nih.govacs.org The xanthine core of these molecules embeds within the A1AR binding pocket. nih.gov Substituents at the 8-position of the xanthine structure are oriented towards the extracellular face of the receptor. nih.govacs.org
In silico docking simulations of p-DITC-XAC with the human A1AR structure predict that the p-isothiocyanate-phenyl group occupies a solvent-exposed region. nih.gov This positioning places the electrophilic isothiocyanate group in close proximity to the ε-amino group of lysine (B10760008) residue K168, located in the second extracellular loop (ECL2), suggesting a potential site for covalent attachment. nih.gov
The position of the isothiocyanate group on the phenyl ring also affects both affinity and covalent incorporation efficiency. nih.gov The meta-isomer, m-DITC-XAC, exhibits a slightly higher affinity (IC50 = 26.6 nM) and greater inactivation efficiency (>90% at 500 nM) compared to the para-isomer, p-DITC-XAC (IC50 = 51.8 nM; ~70% inactivation at 500 nM). nih.gov Furthermore, the presence of electron-donating groups on the phenylthiourea (B91264) substituent has been shown to decrease the receptor affinity of both xanthine and adenosine derivatives. capes.gov.br
Pharmacophore Elucidation for A1AR Antagonism and Analog Design
The development of A1AR antagonists has been guided by pharmacophore modeling, which identifies the essential structural features required for biological activity. ontosight.ainih.gov The xanthine amine congener (XAC) serves as a fundamental scaffold for many A1AR antagonists. ontosight.aiacs.org This core structure is a purine (B94841) derivative that can be modified at various positions to modulate affinity and selectivity. ontosight.ai
The design of novel ligand-directed probes for the A1AR has been inspired by combining features from both reversible, subtype-selective fluorescent antagonists and irreversible antagonists like p-DITC-XAC. nih.govacs.org For instance, incorporating N1- and N3-butyl alkyl chains and a C8 bicyclo[2.2.2]octane group into the xanthine scaffold has proven advantageous for achieving higher A1AR ligand-binding affinity and selectivity. nih.govacs.org These structural modifications highlight key components of the A1AR pharmacophore.
Design Principles for Irreversible Ligands and Non-Covalent Control Compounds
The design of irreversible ligands, such as p-DITC-XAC, involves integrating a high-affinity pharmacophore with a reactive electrophilic group. nih.govcapes.gov.br The xanthine core ensures specific binding to the A1AR, while the isothiocyanate group acts as a "warhead" that forms a covalent bond with a nucleophilic residue on the receptor, leading to irreversible inhibition. nih.govnih.gov The linker connecting the pharmacophore to the reactive group is also crucial, as its length and flexibility can influence the efficiency of the covalent reaction. acs.org
Advanced Research Applications of Ed P Ditc Xac and Its Derivatives
Development and Application of Ligand-Directed Probes for Receptor Dynamics Visualization
The visualization of receptor dynamics in living cells is crucial for understanding their function in real-time. Ligand-directed (LD) probes, inspired by the properties of irreversible ligands like p-DITC-XAC, represent a significant technological leap in this area. acs.orgnih.gov
The design of these probes is a rational, structure-based process. nih.gov Researchers have leveraged the known structure of the A₁ adenosine (B11128) receptor (A₁AR) to create probes that consist of three key components: an A₁AR-recognition element, a functional cargo (such as a fluorophore), and a reactive, cleavable linker. nih.govnih.gov The design of these A₁AR LD probes was specifically inspired by combining features of reversible, subtype-selective fluorescent A₁AR antagonists and the irreversible A₁AR antagonist, p-DITC-XAC. acs.orgnih.gov
The mechanism of ligand-directed labeling is elegant and effective. The probe initially binds to the receptor. Due to the proximity of the reactive linker to a nucleophilic amino acid residue on the receptor, a covalent bond is formed, attaching the functional cargo. Subsequently, the "guide" ligand portion of the probe dissociates, leaving the receptor's primary binding site (the orthosteric site) free and accessible to other ligands. acs.orgresearchgate.net This allows for the study of receptor pharmacology and function without the persistent occupation of the binding site by the probe itself. nih.govresearchgate.net
Using this approach, scientists have successfully demonstrated the covalent labeling of A₁AR in living cells. acs.orgnih.gov These fluorescently tagged receptors can then be imaged using techniques like confocal microscopy and fluorescence correlation spectroscopy to study their localization and movement. acs.orgnih.gov This has enabled the visualization of A₁ARs in various cell types, including endogenously expressed receptors in dorsal root ganglion neurons, offering insights into receptor trafficking and signaling in physiologically relevant contexts. acs.orgnih.gov
Fluorescent ligands derived from XAC have also been instrumental. By attaching different fluorophores, such as BODIPY dyes, to the XAC scaffold, researchers have created probes to visualize A₁ and A₃ adenosine receptors. mdpi.com These tools allow for direct observation of receptor internalization and their localization in intracellular complexes. core.ac.uk
Chemical Affinity Labeling Techniques for Adenosine Receptor Characterization
Chemical affinity labeling is a powerful technique used to identify and characterize receptor proteins. It involves the use of a ligand that binds to the receptor and then forms a stable, covalent bond. p-DITC-XAC is a classic example of an affinity label for the A₁ adenosine receptor. nih.gov
Two isomers, p-DITC-XAC and m-DITC-XAC, were synthesized as potent affinity probes that bind irreversibly to A₁ receptors. nih.gov Their high affinity allows them to effectively target and label the receptor. nih.gov The crucial experiment demonstrating the covalent nature of this interaction involves the use of ED-p-DITC-XAC. In this control compound, the highly reactive isothiocyanate group of p-DITC-XAC is quenched by reacting it with ethylenediamine (B42938). While this modification does not alter the compound's affinity for the A₁ receptor, it completely eliminates its ability to bind irreversibly. nih.gov This confirmed that the isothiocyanate moiety was responsible for the covalent bond formation.
Studies using radiolabeled p-DITC-XAC and m-DITC-XAC showed that they specifically label a protein with a molecular weight of 38,000 Da in rat brain membranes. nih.gov This labeling was preventable by co-incubation with other A₁-selective agonists and antagonists, confirming the specificity of the interaction. nih.gov The high efficiency of incorporation of these isothiocyanate-based affinity probes, compared to earlier photoaffinity probes, makes them exceptionally useful for the biochemical characterization of the receptor protein. nih.govacs.org
| Compound | IC₅₀ (nM) | Binding Type | Target Receptor |
| p-DITC-XAC | 51.8 ± 2.1 | Irreversible | A₁ Adenosine Receptor |
| m-DITC-XAC | 26.6 ± 0.5 | Irreversible | A₁ Adenosine Receptor |
| This compound | ~50 | Reversible | A₁ Adenosine Receptor |
Table 1: Binding characteristics of DITC-XAC isomers and the non-reactive control compound at the A₁ Adenosine Receptor. The IC₅₀ value indicates the concentration of the ligand required to displace 50% of a specific radioligand, showing the high affinity of these compounds. Data sourced from nih.gov.
Utilization in Structural Studies of G Protein-Coupled Receptors (GPCRs)
Determining the three-dimensional structure of GPCRs is a formidable challenge due to their inherent flexibility and instability. acs.orgpnas.org These receptors exist in multiple conformational states, and isolating a single, stable state is a prerequisite for structural techniques like X-ray crystallography. pnas.orgfrontiersin.org Covalent ligands, which bind irreversibly to the receptor, have become indispensable tools for overcoming these hurdles. acs.orguniversiteitleiden.nl
By forming a stable covalent bond, these ligands can "lock" the receptor into a specific conformation, making it more homogenous and rigid, and thus more amenable to crystallization. acs.orgpnas.orgdoi.org The development of covalent antagonists has been a key factor in the successful elucidation of several GPCR structures, including the human adenosine A₁ receptor. acs.org
The design of these covalent ligands is often inspired by high-affinity reversible compounds. For instance, molecular docking simulations using the known structure of the A₁AR can predict how a ligand like p-DITC-XAC binds within the receptor's pocket. acs.orgnih.gov This structural insight allows researchers to understand how the reactive isothiocyanate group is positioned to form a covalent bond with a specific amino acid residue, such as a lysine (B10760008), near the binding site. acs.orgnih.gov This knowledge was foundational in the development of other covalent ligands used to solve the A₁AR crystal structure. nih.govacs.org The use of such covalently-bound antagonists helps to stabilize the receptor, facilitating the formation of high-quality crystals needed for diffraction experiments. pnas.orguniversiteitleiden.nl
Advanced Molecular Tools for Adenosine Receptor Subtype Characterization
The adenosine receptor family consists of four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), which often have overlapping expression patterns but distinct physiological roles. nih.gov A major goal in adenosine receptor research is the development of molecular tools that can selectively target and characterize each subtype. nih.govresearchgate.net
XAC derivatives have been pivotal in this endeavor. While the parent compound XAC has limited selectivity, medicinal chemists have created a diverse array of analogs with improved subtype specificity. mdpi.comnih.gov By modifying the XAC scaffold and incorporating fluorescent reporters, a range of probes has been developed for different subtypes.
For example, fluorescent antagonists based on the xanthine (B1682287) structure of XAC have been synthesized to target both A₁ and A₃ receptors. mdpi.com One such probe, CA200645, has been used in fluorescent ligand binding assays to characterize A₃ receptors and, to a lesser extent, A₁ receptors. bmglabtech.com Similarly, novel fluorescent probes based on a triazinobenzimidazole scaffold have been developed that show high affinity for A₁ and A₂ₑ receptors, allowing for their visualization on cell membranes via confocal microscopy. unipi.it
The selectivity of these probes is critical. Ligand-directed labeling approaches offer an advantage here, as selectivity can be derived not only from the ligand's affinity but also from the unique positioning of reactive amino acid residues in the target receptor subtype. biorxiv.org This has been demonstrated with a probe for the A₂ₐ receptor, which showed high selectivity over the other adenosine receptor subtypes, likely due to the specific architecture of the A₂ₐ binding pocket. biorxiv.org These advanced molecular tools are essential for dissecting the specific roles of each adenosine receptor subtype in health and disease. researchgate.net
Q & A
How to formulate a research question for ED-p-Ditc-xac that addresses gaps in existing literature?
Methodological Answer:
- Step 1: Conduct a systematic literature review to identify unresolved issues or contradictions (e.g., discrepancies in reported chemical stability or reactivity). Use databases like PubMed or SciFinder with keywords such as "this compound synthesis," "mechanistic studies," or "applications in catalysis" .
- Step 2: Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Step 3: Validate specificity by ensuring the question defines measurable variables (e.g., molar concentration, temperature gradients) and avoids broad terms like "efficacy" or "performance" .
Q. What are best practices for experimental design when studying this compound's chemical properties?
Methodological Answer:
- Hypothesis Development: State a testable hypothesis (e.g., "this compound exhibits higher thermal stability than its ortho-isomer due to steric effects") and align it with literature-supported mechanisms .
- Variable Control:
- Replication: Include triplicate trials with error bars (standard deviation) and statistical tests (e.g., Student’s t-test for pairwise comparisons) .
Q. How to ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Protocol Standardization: Document exact molar ratios, solvent purification methods, and equipment calibration (e.g., NMR spectroscopy for purity verification). Use IUPAC nomenclature and SI units consistently .
- Data Transparency: Publish raw spectra, chromatograms, and crystallographic data in supplementary materials. Reference established synthesis protocols (e.g., Suzuki coupling conditions) for cross-validation .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and existing theoretical models for this compound?
Methodological Answer:
- Triangulation: Compare results across multiple methodologies (e.g., DFT calculations vs. experimental kinetics) to identify systemic biases. For instance, discrepancies in activation energy may arise from solvent effects not modeled computationally .
- Iterative Analysis: Re-examine assumptions in theoretical frameworks (e.g., ignoring non-covalent interactions) and refine models using Bayesian statistics to incorporate uncertainty .
- Peer Consultation: Present findings at specialized conferences (e.g., ACS Division of Organic Chemistry) for interdisciplinary feedback .
Q. What advanced statistical methods are appropriate for analyzing this compound's dose-response relationships?
Methodological Answer:
- Multivariate Regression: Use ANOVA to assess interactions between variables (e.g., pH and temperature on degradation).
- Error Propagation: Apply Monte Carlo simulations for datasets with high variability (e.g., biological assays) .
- Machine Learning: Train models to predict reactivity trends using features like Hammett constants or frontier orbital energies .
Table 1: Statistical Methods for Dose-Response Analysis
| Method | Use Case | Example Software/Tool |
|---|---|---|
| ANOVA | Multi-group comparisons | R, Python (SciPy) |
| Bayesian Hierarchical Modeling | Small sample sizes | Stan, PyMC3 |
| PCA | Dimensionality reduction | MATLAB, scikit-learn |
Q. How to integrate multi-modal data (e.g., spectroscopic, chromatographic) for comprehensive characterization of this compound?
Methodological Answer:
- Data Fusion: Use chemometric tools (e.g., SIMCA) to align NMR, HPLC, and mass spectrometry datasets. Normalize data using internal standards (e.g., tetramethylsilane for NMR) .
- Cross-Validation: Compare spectral libraries (e.g., NIST Chemistry WebBook) to confirm peak assignments. For ambiguous results, perform 2D-COSY or HSQC experiments .
Q. Key Recommendations for Researchers
- Ethical Data Use: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
- Avoid Overgeneralization: Frame questions with specificity (e.g., "How does this compound's photostability vary under UV-A vs. UV-C exposure?") to meet assessment criteria for rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
